REACTION_CXSMILES
|
[CH3:1][OH:2].[Br:3][C:4]1[CH:11]=[C:10](F)[C:7]([C:8]#[N:9])=[C:6]([F:13])[CH:5]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1COCC1.[Cl-].[Na+].O>[Br:3][C:4]1[CH:11]=[C:10]([O:2][CH3:1])[C:7]([C:8]#[N:9])=[C:6]([F:13])[CH:5]=1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
0.28 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1500 mg
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C#N)C(=C1)F)F
|
Name
|
|
Quantity
|
6.88 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
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CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (0-30% EtOAc/Hex)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C#N)C(=C1)OC)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |